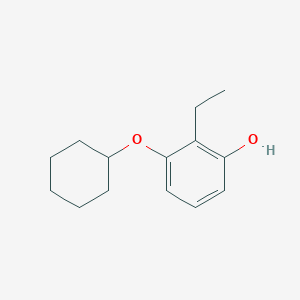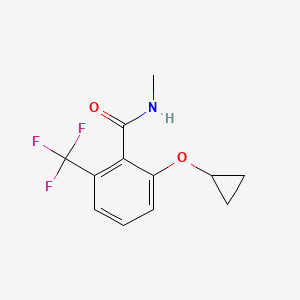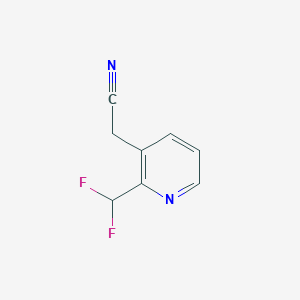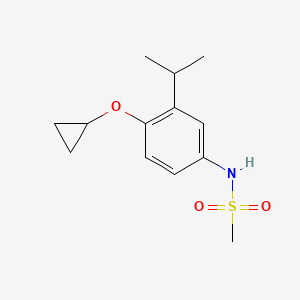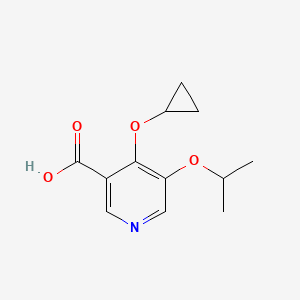
6-Acetyl-5-hydroxypyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-5-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-5-hydroxypyridine-2-carboxylic acid typically involves the acetylation of 5-hydroxypyridine-2-carboxylic acid. One common method is the reaction of 5-hydroxypyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Acetyl-5-hydroxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Acetyl-5-hydroxypyridine-2-carboxylic acid involves its ability to act as a chelating agent. The compound can form stable complexes with metal ions through its hydroxyl and carboxylate groups. This chelation ability is crucial in various biochemical and industrial processes. Additionally, the compound’s acetyl group can participate in various chemical reactions, further enhancing its versatility.
Comparison with Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: This compound lacks the acetyl group but shares the hydroxyl and carboxylate functionalities.
5-Hydroxypyridine-2-carboxylic acid: Similar structure but with the hydroxyl group at a different position.
6-Acetylpyridine-2-carboxylic acid: Similar structure but lacks the hydroxyl group.
Uniqueness: 6-Acetyl-5-hydroxypyridine-2-carboxylic acid is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biochemical applications.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
6-acetyl-5-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)7-6(11)3-2-5(9-7)8(12)13/h2-3,11H,1H3,(H,12,13) |
InChI Key |
FZRFAQGPRJVOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



